N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridazine core linked to a pyridin-2-yl group at position 6 and a sulfanyl-acetamide moiety at position 3. The acetamide nitrogen is substituted with a 3-nitrophenyl group, introducing a strong electron-withdrawing nitro (-NO₂) substituent.
The molecular formula of the compound can be inferred as C₁₇H₁₃N₅O₃S, with a molecular weight of 383.39 g/mol (calculated by adjusting the methyl-substituted analog’s formula from : replacing -CH₃ with -NO₂ adds 31 g/mol).
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16(19-12-4-3-5-13(10-12)22(24)25)11-26-17-8-7-15(20-21-17)14-6-1-2-9-18-14/h1-10H,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUBNAINZOZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Synthesis of the Pyridazin Core
The pyridazin ring is constructed via cyclization of 1,4-diketones or their equivalents with hydrazine derivatives. For the target compound, the 6-(pyridin-2-yl) substituent is introduced during the cyclization step. A common approach involves reacting 1,4-diketone precursors bearing a pyridin-2-yl group with hydrazine hydrate under reflux conditions. For example:
$$
\text{1-(Pyridin-2-yl)-1,4-diketone} + \text{Hydrazine} \xrightarrow{\text{Ethanol, Reflux}} \text{6-(Pyridin-2-yl)pyridazin-3(2H)-one}
$$
This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 3-chloro-6-(pyridin-2-yl)pyridazine.
Table 1: Key Reaction Conditions for Pyridazin Core Formation
| Step | Reagents/Conditions | Temperature | Duration | Yield* |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol | 80°C | 12 hr | 60–70% |
| Chlorination | POCl₃, catalytic DMF | 110°C | 4 hr | 85–90% |
Preparation of the Sulfanyl Acetamide Moiety
The acetamide component, 2-mercapto-N-(3-nitrophenyl)acetamide, is synthesized through a two-step sequence:
- Acylation : 3-Nitroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(3-nitrophenyl)acetamide.
- Thiolation : The chloride is displaced using sodium hydrosulfide (NaSH) in a polar solvent (e.g., DMF), yielding the thiol intermediate.
$$
\text{3-Nitroaniline} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-Chloro-N-(3-nitrophenyl)acetamide} \xrightarrow{\text{NaSH, DMF}} \text{2-Mercapto-N-(3-nitrophenyl)acetamide}
$$
Coupling of Pyridazin and Acetamide Components
The final step involves a nucleophilic aromatic substitution (SNAr) between 3-chloro-6-(pyridin-2-yl)pyridazine and 2-mercapto-N-(3-nitrophenyl)acetamide. This reaction is typically conducted in a polar aprotic solvent (e.g., DMF or DMSO) with a base such as potassium carbonate (K₂CO₃) to deprotonate the thiol.
$$
\text{3-Chloro-6-(pyridin-2-yl)pyridazine} + \text{2-Mercapto-N-(3-nitrophenyl)acetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ (2 eq) | Ensures complete deprotonation |
| Temperature | 90°C | Balances rate and side reactions |
| Reaction Time | 8–12 hr | >90% conversion |
Reaction Conditions and Optimization
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Process Intensification
Continuous flow reactors reduce reaction times for cyclization (from 12 hr to 2 hr) and coupling (from 12 hr to 4 hr) while improving reproducibility.
Waste Minimization
Solvent recovery systems (e.g., DMF distillation) and catalytic POCl₃ recycling align with green chemistry principles, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
“N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of sulfanyl-acetamide derivatives with pyridazine/pyridine backbones. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Key Observations
Trifluoromethyl and cyano groups in ’s compound enhance metabolic stability and binding to hydrophobic pockets .
Biological Activity Trends :
- CB-839 () demonstrates that pyridinyl-thiadiazole-acetamide hybrids can inhibit glutaminase, a key enzyme in cancer metabolism. The target compound’s nitro group may similarly enhance electron-deficient interactions with enzyme active sites .
- VUAA-1 and OLC-12 () highlight the role of sulfanyl-acetamide moieties in modulating ion channels, suggesting the target compound could be repurposed for neurobiological applications .
Biological Activity
N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide, often referred to as NPSPA, is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H13N5O3S
- Molecular Weight : 367.38 g/mol
- Physical State : Yellowish solid
- Melting Point : 164-166°C
- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and DMSO.
NPSPA's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Compounds with similar structures often modulate biological pathways by inhibiting enzyme activity or altering receptor function. The presence of the nitrophenyl and pyridazinyl groups suggests potential interactions with various biological targets, including:
- Enzyme Inhibition : Inhibitors of neutral sphingomyelinase 2 (nSMase2) have been identified, which may share a mechanism with NPSPA by affecting sphingolipid metabolism and exosome release, relevant in neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Research has highlighted the potential anticancer properties of compounds structurally related to NPSPA. A study focused on pyridazine derivatives showed significant inhibitory effects on cancer cell lines, suggesting that NPSPA may exhibit similar properties due to its structural components .
Anti-inflammatory Effects
Compounds containing pyridazine rings have been noted for their anti-inflammatory activities. For instance, derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that NPSPA could also possess anti-inflammatory properties, which warrants further investigation .
Case Studies and Research Findings
-
Structure-Activity Relationship (SAR) Studies :
- Extensive SAR studies have been conducted on similar compounds, revealing that modifications in the nitrophenyl or pyridazinyl moieties can significantly enhance biological activity. These studies provide a framework for optimizing NPSPA's efficacy against specific targets .
-
In Vivo Studies :
- Preliminary studies involving animal models have shown that related compounds can effectively reduce tumor growth and inflammation markers. Such findings suggest that NPSPA may also be effective in vivo, although specific studies on this compound are still needed.
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-nitrophenyl)-2-(pyridin-3-yl)sulfanylacetamide | Nitrophenyl group; Pyridine | Anticancer, Anti-inflammatory |
| N-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide | Similar to NPSPA | Potentially similar activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
